methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of indole, pyrrole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 5-fluoroindole, the indole ring is constructed through cyclization reactions.
Pyrrole Ring Construction: The pyrrole ring is synthesized via a condensation reaction involving a diketone and an amine.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: Halogen atoms (fluorine) in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features are investigated for interactions with biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate lies in its dual fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. This makes it a valuable compound for specific applications where fluorine’s electronic effects are beneficial.
Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a pyrrole ring and an indole moiety, which are known to enhance biological activity. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.39 g/mol
- CAS Number : 1190288-06-2
The compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Anticancer Properties : Many indole and pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results as kinase inhibitors, affecting pathways critical for tumor growth and survival .
- Anti-inflammatory Effects : The presence of fluorine atoms in the structure may enhance lipophilicity and biological activity, contributing to anti-inflammatory effects observed in related compounds.
- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit such activities .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Kinase Inhibition : Many studies highlight the role of kinase inhibitors in cancer therapy. The compound's structural features may allow it to bind effectively to specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis .
- Interaction with Receptors : The compound may also interact with various receptors or enzymes, modulating their activity and influencing downstream signaling pathways critical for cellular responses .
Case Study 1: Anticancer Activity
A study investigating indole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 30 µM) against human glioblastoma and melanoma cells . The study highlighted the importance of specific substitutions on the phenyl ring for enhancing anticancer efficacy.
Case Study 2: Anti-inflammatory Effects
In a separate investigation focused on the anti-inflammatory properties of similar compounds, researchers found that certain derivatives effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects through modulation of inflammatory pathways .
Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C21H16F2N2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)11-3-5-12(22)6-4-11)17-14-9-13(23)7-8-15(14)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
BVVMGEDHOVQUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
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